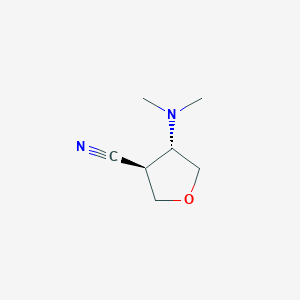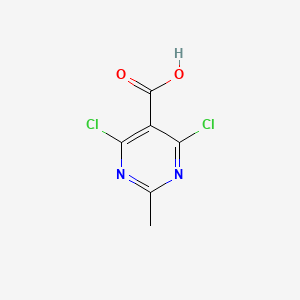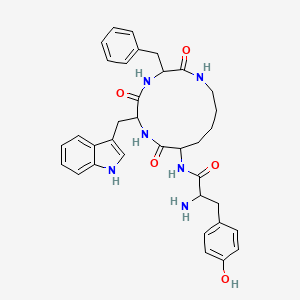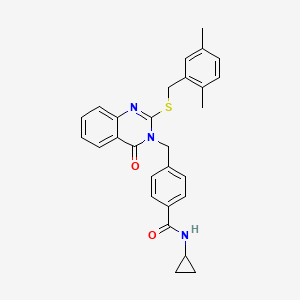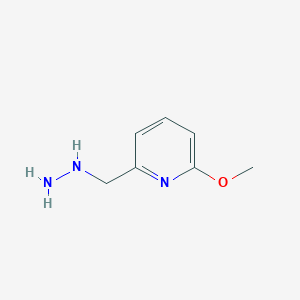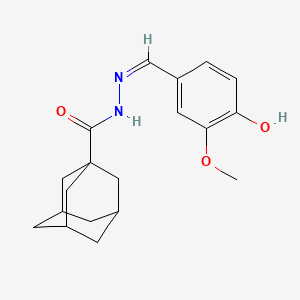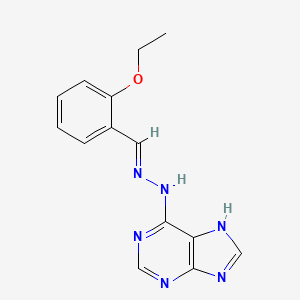![molecular formula C21H24ClN7O B2782013 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 920228-32-6](/img/structure/B2782013.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone is a useful research compound. Its molecular formula is C21H24ClN7O and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heteroaromatization and Synthesis of Derivatives
- Research has explored the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, highlighting the chemical versatility and potential for creating compounds with varied biological activities. For instance, antimicrobial activities have been tested for some synthesized compounds, indicating potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Antimicrobial and Anticancer Studies
- Synthesis and antimicrobial activities of 1,2,4-triazole derivatives have been reported, where novel compounds showed good or moderate activities against tested microorganisms, suggesting their potential in antimicrobial drug development (Bektaş et al., 2010).
- A series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and tested for in vitro anticancer and antituberculosis activities, showing significant results in some compounds and highlighting the therapeutic potential of such derivatives (Mallikarjuna et al., 2014).
Synthesis and Biological Evaluation
- New 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized and evaluated for their antimicrobial activity, demonstrating variable and modest activities against clinically isolated strains of bacteria and fungi. This underscores the potential of structurally similar compounds for antimicrobial application (Prasanna Kumara et al., 2013).
Mécanisme D'action
Target of Action
The compound, also known as 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-cyclohexanecarbonylpiperazine, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known to target Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. CDK2 is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site . This binding inhibits the enzymatic activity of CDK2, leading to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 results in the inhibition of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for DNA replication and cell division . This leads to cell cycle arrest and can induce apoptosis within cells .
Pharmacokinetics
The degree of lipophilicity of these compounds allows them to easily diffuse into cells , which could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is achieved through the alteration of cell cycle progression and the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c22-16-6-8-17(9-7-16)29-20-18(25-26-29)19(23-14-24-20)27-10-12-28(13-11-27)21(30)15-4-2-1-3-5-15/h6-9,14-15H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROMKKRCXYAEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
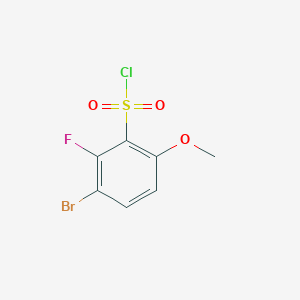
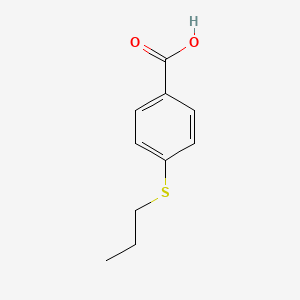


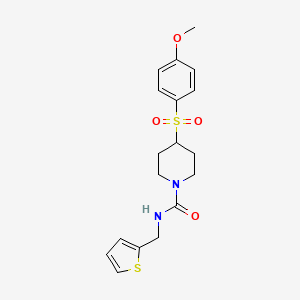
![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![Bis[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2781939.png)
